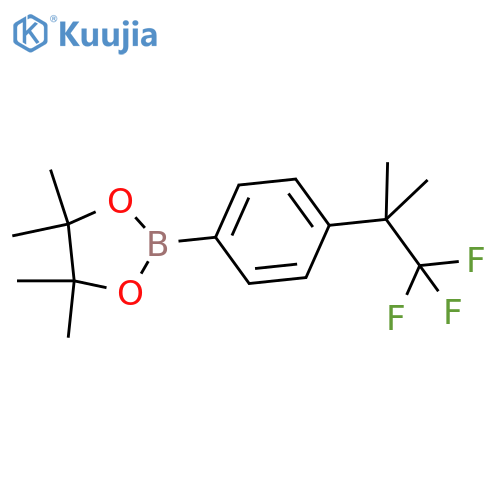Cas no 1432571-98-6 (4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane)

1432571-98-6 structure
商品名:4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
CAS番号:1432571-98-6
MF:C16H22BF3O2
メガワット:314.1509
MDL:MFCD28134483
CID:2091953
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane
- AK162099
- 4,4,5,5-TETRAMETHYL-2-[4-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)PHENYL]-1,3,2-DIOXABOROLANE
- AX8294543
-
- MDL: MFCD28134483
- インチ: 1S/C16H22BF3O2/c1-13(2,16(18,19)20)11-7-9-12(10-8-11)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3
- InChIKey: QUUSYEYDUDIVNW-UHFFFAOYSA-N
- ほほえんだ: FC(C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C([H])C=1[H])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 394
- トポロジー分子極性表面積: 18.5
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133829-100mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Enamine | EN300-7417673-10.0g |
4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |
1432571-98-6 | 95.0% | 10.0g |
$8268.0 | 2025-03-11 | |
| Enamine | EN300-7417673-5.0g |
4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |
1432571-98-6 | 95.0% | 5.0g |
$4236.0 | 2025-03-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125524-1g |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 97% | 1g |
17069.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV302-25mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 97% | 25mg |
1011CNY | 2021-05-08 | |
| Chemenu | CM133829-250mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Enamine | EN300-7417673-0.5g |
4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |
1432571-98-6 | 95.0% | 0.5g |
$796.0 | 2025-03-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125524-500mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 97% | 500mg |
11946.0CNY | 2021-08-03 | |
| eNovation Chemicals LLC | D750826-25mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 95% | 25mg |
$195 | 2023-05-17 | |
| abcr | AB442470-100mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane; . |
1432571-98-6 | 100mg |
€430.90 | 2024-08-03 |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
1432571-98-6 (4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1432571-98-6)4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

清らかである:99%
はかる:1g
価格 ($):1167.0